3-Acetoxy-2,4,5-trifluorobenzoic acid
Description
Properties
CAS No. |
111251-90-2 |
|---|---|
Molecular Formula |
C9H5F3O4 |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-acetyloxy-2,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C9H5F3O4/c1-3(13)16-8-6(11)4(9(14)15)2-5(10)7(8)12/h2H,1H3,(H,14,15) |
InChI Key |
XHEBLJZTUNLHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CC(=C1F)F)C(=O)O)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
- Antibiotic Synthesis :
-
Anti-inflammatory Properties :
- Research indicates that compounds with trifluoromethyl groups exhibit potential anti-inflammatory effects. Studies suggest that this compound may be involved in mechanisms that reduce inflammation.
- Drug Development :
The biological activity of this compound is notable due to its interaction with various biological targets. Interaction studies have focused on its binding affinity and efficacy against specific targets, which are essential for understanding its therapeutic potential:
- Binding Studies : Investigations into how this compound interacts with enzymes or receptors can provide insights into its mechanism of action and potential as a therapeutic agent.
- Antimicrobial Activity : Related compounds have shown moderate antibacterial activity against organisms such as Escherichia coli and Candida albicans, indicating that this compound may also possess similar properties .
Synthetic Applications
In addition to its pharmaceutical relevance, this compound is utilized in organic synthesis:
- Building Block for Organic Synthesis :
- Catalytic Reactions :
Case Studies and Research Findings
A variety of studies have documented the applications and efficacy of this compound:
Chemical Reactions Analysis
Esterification and Acyl Derivative Formation
The carboxylic acid group undergoes classical esterification and acyl chloride generation:
-
Thionyl chloride-mediated acyl chloride synthesis :
Treatment with thionyl chloride (SOCl₂) in benzene produces the corresponding acid chloride, a key intermediate for nucleophilic substitutions. This reaction achieves near-quantitative yields under reflux conditions .Reaction equation :
-
Malonate coupling :
The acyl chloride reacts with diethyl ethoxymagnesium malonate in anhydrous ether to form diethyl malonate derivatives, enabling further functionalization .
Decarboxylation Pathways
Controlled decarboxylation removes the carboxylic acid group under specific conditions:
-
Copper-catalyzed decarboxylation :
In dipolar aprotic solvents (e.g., N-methylpyrrolidone) with Cu₂O at 103–126°C, decarboxylation yields 2,4,5-trifluorobenzoic acid derivatives. Gas chromatography confirms >57% selectivity for the desired product .Key factors :
-
Catalyst: Cu₂O enhances reaction rate and selectivity.
-
Temperature: Optimal range 100–150°C minimizes byproducts.
-
Acetoxy Group Reactivity
The acetylated hydroxyl group participates in transesterification and hydrolysis:
-
Acetic anhydride-mediated acetylation :
Refluxing with acetic anhydride regenerates the acetylated form from free hydroxyl intermediates, demonstrating reversible reactivity . -
Base-catalyzed hydrolysis :
Aqueous NaOH cleaves the acetoxy group to yield 2,4,5-trifluoro-3-hydroxybenzoic acid, a precursor for further functionalization.
Electrophilic Aromatic Substitution
Fluorine substituents direct electrophilic attacks:
-
Halogenation :
The electron-withdrawing effect of fluorine atoms deactivates the ring but favors substitution at positions ortho/para to the acetoxy group. Chlorination with Cl₂/FeCl₃ produces polychlorinated derivatives .
Mechanistic Considerations
-
Electron-withdrawing effects : Fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions .
-
Steric guidance : The acetoxy group directs regioselectivity in aromatic substitutions, favoring meta/para products relative to fluorine substituents .
This reactivity profile underscores the compound’s versatility in medicinal and materials chemistry, with optimized protocols ensuring reproducibility at scale .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural and Electronic Comparisons
Key Observations :
- Acidity : The acetoxy group’s electron-withdrawing nature enhances the acidity of the -COOH group compared to methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) analogs. However, it is less acidic than the hydroxy (-OH) derivative due to the latter’s ability to stabilize deprotonation via resonance .
- HOMO-LUMO Gap: In MFBA, the HOMO-LUMO gap (5.12 eV) indicates moderate charge transfer reactivity, influenced by methoxy’s electron donation.
Stability and Reactivity
- Hydrolysis Sensitivity : The acetoxy group is prone to hydrolysis under acidic/basic conditions, forming the hydroxy derivative. This contrasts with methoxy/ethoxy analogs, which are more hydrolytically stable .
- Thermal Stability : Fluorine substitution enhances thermal stability across all analogs. MFBA’s melting point is reported as 140–141°C, while the hydroxy derivative may exhibit higher melting points due to hydrogen bonding .
Preparation Methods
Reaction Overview
The most widely reported method involves acetylating 2,4,5-trifluoro-3-hydroxybenzoic acid using acetic anhydride. This one-step process is favored for its simplicity and scalability.
Reaction Scheme:
Optimization Parameters
By-Product Management
-
Impurities : Residual acetic acid and unreacted starting material.
-
Mitigation : Azeotropic removal of water using mixed xylenes improves conversion.
Decarboxylation of 3,4,6-Trifluorophthalic Anhydride
Two-Step Synthesis
An alternative route involves decarboxylating 3,4,6-trifluorophthalic anhydride, followed by acetylation.
Step 1: Decarboxylation
Step 2: Acetylation
The resulting 2,4,5-trifluorobenzoic acid is hydroxylated and acetylated as in Method 1.
Hydrolysis of 3-Acetoxy-2,4,5-Trifluorobenzoyl Chloride
Chlorination-Acetylation Sequence
This method is employed when starting from 2,4,5-trifluorobenzoic acid derivatives.
Step 1: Chlorination
Step 2: Acetylation
The acyl chloride is treated with acetic anhydride to introduce the acetoxy group.
Comparative Analysis of Methods
Key Research Findings
Solvent Effects
Catalytic Innovations
Q & A
Basic: What are the primary synthetic routes for 3-Actoxy-2,4,5-trifluorobenzoic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via halogen-exchange (Halex) reactions using precursors like tetrachlorophthalic anhydride with sodium fluoride, followed by regioselective acetoxylation . Optimization involves controlling fluorination temperature (80–120°C) and using polar aprotic solvents (e.g., DMF) to enhance yield. Monitoring by HPLC or GC-MS ensures intermediate purity .
Basic: What analytical techniques are critical for characterizing 3-Actoxy-2,4,5-trifluorobenzoic acid?
Key methods include:
- NMR (¹⁹F and ¹H) to confirm fluorine substitution patterns and acetoxy group placement .
- HPLC-MS for purity assessment (≥95% by area normalization) and detection of trifluoroacetic acid byproducts .
- Melting point analysis (105–112°C) to validate crystallinity .
Basic: How is this compound utilized as a pharmaceutical intermediate?
It serves as a precursor for quinolone antibiotics (e.g., ciprofloxacin analogs). The trifluoromethyl and acetoxy groups enhance bacterial topoisomerase inhibition. Derivatives are synthesized via coupling with piperazine or aminopyrrolidine moieties .
Advanced: How can researchers resolve contradictions in fluorination regioselectivity during synthesis?
Discrepancies in substitution patterns (e.g., 3-hydroxy vs. 3-actoxy derivatives) arise from competing SNAr mechanisms. Mitigation strategies:
- Use DFT calculations to predict activation energies for fluorination at specific positions .
- Validate outcomes via X-ray crystallography or NOESY NMR to confirm regiochemistry .
Advanced: How should conflicting molecular docking data (e.g., binding scores) be interpreted for this compound?
Contradictory docking scores (e.g., −7.7 to −11.9 kcal/mol for IL-23 binding ) may stem from protonation state or solvation model errors. Recommendations:
- Replicate simulations using multiple software (AutoDock, Schrödinger) with explicit solvent models.
- Validate via isothermal titration calorimetry (ITC) to measure experimental binding constants .
Advanced: What experimental protocols ensure stability of 3-Actoxy-2,4,5-trifluorobenzoic acid under varying conditions?
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C) .
- Hydrolytic stability : Store at pH 5–6 (aqueous buffers) to prevent acetoxy hydrolysis. Use lyophilization for long-term storage .
Advanced: How can regioselectivity challenges in esterification or amidation be addressed?
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the 4-position. For esterification:
- Use DCC/DMAP coupling at 0°C to minimize side reactions .
- Monitor reaction progress via FT-IR for carbonyl peak shifts (1700–1750 cm⁻¹) .
Basic: What methods ensure purity and quality control for this compound?
- Chiral HPLC with a CHIRALPAK® column to separate enantiomeric impurities .
- Elemental analysis to verify C/F/O ratios (theoretical: C 46.6%, F 27.6%, O 23.3%) .
Advanced: What mechanistic insights explain the reactivity of fluorinated analogs in cross-coupling reactions?
The strong C-F bond (485 kJ/mol) inhibits traditional Suzuki couplings. Alternatives:
- Use Pd/Cu bimetallic catalysts for defluorination-coupled arylation .
- Employ photoredox catalysis with Ir(ppy)₃ to activate C-F bonds under visible light .
Advanced: How can byproduct formation during large-scale synthesis be minimized?
Common byproducts include 2,4,5-trifluorobenzoic acid (via acetoxy hydrolysis). Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
